2-[(E)-2-nitroethenyl]-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-5,7H/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLHQYZNNPOL-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 E 2 Nitroethenyl 1h Pyrrole and Its Analogues
Direct Synthetic Routes to 2-Nitroethenylpyrroles
Direct methods for synthesizing 2-nitroethenylpyrroles typically involve the formation of the nitroethenyl group on a pre-existing pyrrole (B145914) core. These routes are valued for their straightforward nature.
A primary method for the synthesis of 2-nitroethenylpyrroles is through condensation reactions, particularly the Henry reaction. rsc.org This approach involves the reaction of a 2-formylpyrrole with a nitroalkane, such as nitromethane (B149229), to generate an intermediate nitroaldol product. rsc.org Subsequent dehydration of this nitroaldol readily affords the target 2-nitroethenylpyrrole. rsc.org This two-step sequence provides an efficient pathway to the desired vinylpyrrole structure.
Table 1: Henry Condensation for 2-Nitroethenylpyrrole Synthesis This table is interactive and based on the described reaction.
| Reactant 1 | Reactant 2 | Intermediate | Product | Description |
| 2-Formylpyrrole | Nitroalkane | Pyrrole-2-nitroaldol | 2-Nitroethenylpyrrole | The reaction proceeds via a nitroaldol addition (Henry reaction) followed by dehydration to yield the final product. rsc.org |
The Friedel-Crafts alkylation of pyrroles with nitroalkenes serves as a direct route to 2-(2-nitroalkyl)pyrroles, which are immediate precursors to 2-nitroethenylpyrroles through an elimination step. rsc.orgresearchgate.net This reaction involves the nucleophilic attack of the electron-rich pyrrole ring onto the electrophilic β-carbon of the nitroalkene. mdpi.com The reaction can be performed under solvent-free conditions or catalyzed to enhance efficiency and stereoselectivity. mdpi.comacs.org
This approach is not only effective for simple pyrroles but has also been extensively developed for asymmetric synthesis, employing chiral catalysts to produce enantioenriched 2-(2-nitroalkyl)pyrroles. rsc.orgresearchgate.net These chiral compounds are valuable intermediates for synthesizing bioactive molecules. rsc.org For instance, a catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes has been shown to proceed effectively, yielding 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. mdpi.com
Table 2: Friedel-Crafts Alkylation of Pyrroles with Nitroolefins This table is interactive. Click on the headers to sort.
| Pyrrole Substrate | Nitroalkene | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Reference |
| Pyrrole | β-Nitrostyrene | Chiral Phosphoric Acid (5 mol%) | 2-(2-Nitro-1-phenylethyl)-1H-pyrrole | Up to 94% | acs.org |
| Pyrrole | Various Nitroolefins | Dinuclear Zinc Catalyst | 2-(2-Nitroalkyl)-1H-pyrrole | High | nih.gov |
| Pyrrole | β-Fluoro-β-nitrostyrene | Solvent-free, Room Temp. | 2-(2-Fluoro-2-nitro-1-phenylethyl)-1H-pyrrole | N/A (Diastereomers) | mdpi.com |
Multi-Component Reactions (MCRs) for Pyrrole Core Construction Incorporating Nitroalkenes
Multi-component reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex molecules like pyrroles in a single operation. bohrium.com These reactions offer high atom economy and are well-suited for creating molecular diversity. bohrium.com Several MCRs have been developed that incorporate nitroalkenes as key building blocks for the construction of the pyrrole core. bohrium.comresearchgate.net
A significant class of MCRs for pyrrole synthesis involves the assembly of enamines and nitroalkenes. researchgate.netnih.gov In these reactions, an enamine, typically formed in situ from a primary or secondary amine and a carbonyl compound (like a β-dicarbonyl compound), undergoes a Michael addition to a nitroalkene. nih.govorganic-chemistry.orgresearchgate.net The resulting intermediate then cyclizes, followed by elimination and aromatization, to yield a polysubstituted pyrrole. nih.govorganic-chemistry.org
For example, a three-component reaction between an amine, a ketone, and a nitroalkene can afford tetrasubstituted pyrroles. researchgate.net A four-component variation involves two primary amines, diketene, and nitrostyrene (B7858105) to produce highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions. organic-chemistry.org The mechanism for these transformations generally starts with the formation of an enamine, which adds to the nitroalkene, leading to cyclization and subsequent aromatization to form the stable pyrrole ring. nih.govorganic-chemistry.org
The Barton-Zard pyrrole synthesis is a classic and versatile method for forming the pyrrole ring, which can be adapted to use nitroalkenes. In this reaction, a nitroalkene reacts with an α-isocyanoacetate ester, such as ethyl isocyanoacetate, in the presence of a base. researchgate.net The reaction proceeds via a Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to furnish the pyrrole. researchgate.net This method is particularly effective for producing high yields of 5-unsubstituted pyrroles. researchgate.net
Catalytic Approaches in 2-Nitroethenylpyrrole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of nitroethenylpyrroles and their precursors is no exception. Various catalytic systems, including metal catalysts, organocatalysts, and unconventional catalysts, have been employed to improve reaction efficiency, selectivity, and environmental footprint.
Metal Catalysis : A range of metals have been shown to effectively catalyze pyrrole synthesis involving nitroalkenes. Copper-catalyzed three-component reactions of α-diazoketones, nitroalkenes, and amines provide a regioselective route to polysubstituted pyrroles. nih.gov Dinuclear zinc catalysts have been successfully used in the asymmetric Friedel-Crafts alkylation of pyrroles with nitroalkenes. nih.gov Heterogeneous catalysts, such as a cobalt-based system, have been developed for cascade reactions that convert nitroarenes into N-aryl pyrroles, demonstrating the versatility of metal catalysis in complex transformations. nih.gov
Organocatalysis : Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful organocatalysts for the enantioselective Friedel-Crafts alkylation of pyrroles with nitroolefins, affording products with high enantiomeric excess. acs.org These catalysts activate the nitroalkene through hydrogen bonding, facilitating the nucleophilic attack by the pyrrole. nih.gov
Other Catalytic Systems : Acidic ionic liquids have been utilized as efficient and recyclable catalysts for the one-pot, three-component condensation of amines, nitroolefins, and 1,3-dicarbonyl compounds, leading to excellent yields of pyrrole derivatives. researchgate.net
Table 3: Overview of Catalytic Systems in Pyrrole Synthesis from Nitroalkenes This table is interactive and provides examples of different catalytic approaches.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Product | Key Advantage | Reference |
| Metal | Copper | Three-component reaction | Polysubstituted pyrroles | Regiospecificity | nih.gov |
| Metal | Dinuclear Zinc | Asymmetric Friedel-Crafts | Chiral 2-(2-nitroalkyl)pyrroles | High enantioselectivity | nih.gov |
| Metal | Heterogeneous Cobalt | Cascade (Reduction/Condensation) | N-Aryl pyrroles | Use of simple nitroarenes | nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Friedel-Crafts | Chiral 2-(2-nitroalkyl)pyrroles | High enantioselectivity, metal-free | acs.org |
| Ionic Liquid | [BSO(3)HMIm]HSO4 | Three-component condensation | Polysubstituted pyrroles | Recyclable catalyst, excellent yields | researchgate.net |
Transition Metal-Catalyzed Methodologies (e.g., Copper, Palladium, Zirconocene)
Transition metals offer powerful tools for the construction of pyrrole rings, often proceeding with high efficiency and selectivity under mild conditions.
Copper: Copper catalysis is a prominent method for synthesizing substituted pyrroles. One facile approach involves a copper-catalyzed reaction between aldehydes, amines, and β-nitroalkenes. organic-chemistry.org This methodology provides access to a diverse range of tetra- and pentasubstituted pyrroles. organic-chemistry.org The reaction proceeds effectively with low catalyst loading (0.3–1 mol%) and demonstrates high functional-group tolerance and yields. organic-chemistry.org For instance, the use of α-methyl-substituted aldehydes can lead to a 1,2-phenyl/alkyl migration, yielding highly substituted pyrroles. organic-chemistry.org Another strategy involves the copper-catalyzed propargylation of nitroalkanes, with the resulting homopropargylic nitroalkanes serving as precursors that can be cyclized to form 2,3,5-trisubstituted pyrroles. rsc.org
Table 1: Copper-Catalyzed Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and β-Nitroalkenes organic-chemistry.org
| Aldehyde | Amine | β-Nitroalkene | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Aniline | (E)-(2-nitrovinyl)benzene | Cu(OTf)₂ (1) | 92 |
| 4-Methoxybenzaldehyde | Aniline | (E)-(2-nitrovinyl)benzene | Cu(OTf)₂ (1) | 94 |
| 2-Naphthaldehyde | Aniline | (E)-(2-nitrovinyl)benzene | Cu(OTf)₂ (1) | 89 |
| 2-Phenylpropanal | Aniline | (E)-(2-nitrovinyl)benzene | Cu(OTf)₂ (0.3) | 91 |
Palladium: Palladium catalysis is instrumental in synthesizing complex pyrrole-containing systems. A notable strategy involves the double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. rsc.org This reaction constructs a pyrrolo[3,2-g]indole core, which is an analogue system containing the pyrrole moiety. rsc.org This methodology highlights the utility of palladium in cyclization reactions starting from dinitro precursors, offering a pathway to fused pyrrole systems with broad functional group compatibility under relatively mild conditions. rsc.org
Zirconocene (B1252598): Zirconocene dichloride (Cp₂ZrCl₂) has emerged as an efficient catalyst for the one-pot, multi-component synthesis of substituted pyrroles from amines, β-dicarbonyl compounds, and nitroalkenes. amrita.eduwikipedia.org This reaction proceeds smoothly in environmentally friendly solvents like ethanol, producing high yields without significant side products, which simplifies purification. amrita.eduwikipedia.org The versatility of zirconocene catalysts, such as the widely used Schwartz's reagent ((C₅H₅)₂ZrHCl), is well-established in organic synthesis for transformations like the hydrozirconation of alkenes and alkynes. nih.gov In the context of pyrrole synthesis, the zirconocene catalyst facilitates the key C-C and C-N bond formations necessary to assemble the heterocyclic ring from simple precursors. amrita.eduwikipedia.org
Table 2: Zirconocene Dichloride-Catalyzed One-Pot Synthesis of Pyrroles amrita.eduwikipedia.org
| Amine | β-Dicarbonyl Compound | Nitroalkene | Catalyst | Yield (%) |
|---|---|---|---|---|
| Aniline | Ethyl acetoacetate | β-Nitrostyrene | Cp₂ZrCl₂ | 92 |
| 4-Chloroaniline | Ethyl acetoacetate | β-Nitrostyrene | Cp₂ZrCl₂ | 94 |
| Benzylamine | Acetylacetone | β-Nitrostyrene | Cp₂ZrCl₂ | 90 |
| Aniline | Acetylacetone | 1-Nitro-2-p-tolylethylene | Cp₂ZrCl₂ | 95 |
Organocatalytic Strategies
Organocatalysis provides a metal-free alternative for pyrrole synthesis, often enabling asymmetric transformations. nih.gov These methods utilize small organic molecules to catalyze reactions, aligning with the principles of green chemistry. nih.gov
A key reaction in this domain is the asymmetric Henry (nitroaldol) reaction. For the first time, a catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with nitromethane was developed using a chiral bifunctional amine-thiourea as a catalyst. This method allows for the synthesis of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones containing a quaternary stereocenter in good yields and moderate enantioselectivity. The catalyst is believed to activate nitromethane through its tertiary amine moiety while the thiourea (B124793) part directs the 1H-pyrrole-2,3-dione electrophile via hydrogen bonding.
Another relevant organocatalytic transformation is the Michael addition. The nitroethenyl group is a potent Michael acceptor. Chiral organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can catalyze the asymmetric Michael addition of nucleophiles to nitroalkenes, offering a route to chiral functionalized pyrroles.
Table 3: Organocatalytic Asymmetric Henry Reaction of 1H-Pyrrole-2,3-diones
| Substituent on Pyrrole-dione (N-1) | Substituent on Pyrrole-dione (C-5) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzyl | Phenyl | 65 | 73 |
| Benzyl | 4-Chlorophenyl | 75 | 70 |
| Benzyl | 4-Methoxyphenyl | 58 | 68 |
| Benzyl | 2-Thienyl | 51 | 71 |
Derivatization and Functionalization Strategies Post-Synthesis
Once the 2-[(E)-2-nitroethenyl]-1H-pyrrole core is synthesized, its structure can be further modified to access a wider range of analogues with diverse properties.
Transformations of the Nitro Group and Ethenyl Moiety
The nitro group is exceptionally versatile and can be transformed into various other functional groups. It undergoes a six-electron reduction to sequentially form nitroso, N-hydroxylamino, and ultimately amino functionalities. This transformation dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing (NO₂) to strongly electron-donating (NH₂). This reduction can be achieved using various methods, including catalytic hydrogenation. For example, heterogeneous cobalt catalysts have been used to reduce nitroarenes to anilines, which then undergo condensation to form N-aryl pyrroles in a cascade reaction.
The electron-deficient ethenyl bridge acts as a Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles. This reactivity allows for the introduction of new substituents at the β-position relative to the pyrrole ring, further expanding the molecular diversity.
Introduction of Diverse Substituents on the Pyrrole Nucleus
Direct functionalization of the pyrrole nucleus, particularly through C-H activation, is a powerful strategy for introducing substituents. amrita.edu Pyrrole is an electron-rich heterocycle, making it prone to electrophilic substitution, but modern catalytic methods have enabled more diverse and controlled functionalizations. amrita.edu
Copper-catalyzed nitrene transfer reactions have been shown to selectively amidate the C-H bonds of the pyrrole ring. Using a catalyst like TpBr₃Cu(NCMe), the amidation occurs selectively at the Cα position, leaving the C-H bonds at other positions and the N-H bond unmodified. This method provides a direct route to introduce nitrogen-based functional groups onto the pyrrole core post-synthesis. Besides metal-catalyzed approaches, radical-based and photocatalyzed functionalizations are also emerging as important tools for modifying the pyrrole scaffold. amrita.edu
Chemical Reactivity and Transformation Pathways of 2 E 2 Nitroethenyl 1h Pyrrole
Nucleophilic Addition Reactions
The pronounced electrophilic character of the β-carbon in the nitroethenyl group makes 2-[(E)-2-nitroethenyl]-1H-pyrrole an excellent substrate for nucleophilic addition reactions.
Michael-Type Additions to the Nitroalkene Unit
The most common reaction pathway for this compound is the Michael-type addition, a conjugate addition of a nucleophile to the β-carbon of the nitroalkene. masterorganicchemistry.com This reaction is driven by the formation of a more stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in this transformation. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the electrophilic alkene, leading to the formation of a new C-C bond and a resulting enolate, which is subsequently protonated. masterorganicchemistry.com
The presence of the nitro group is crucial as it stabilizes the negative charge in the intermediate through resonance. The reaction can be catalyzed by bases, which deprotonate the nucleophile, or by Lewis acids, which activate the nitroalkene.
For instance, the reaction of this compound with various Michael donors can lead to the synthesis of a diverse array of polyfunctionalized pyrroles. These reactions are often highly chemoselective and can be performed under mild conditions.
A study on the reaction of α-aminomaleimides with nitroolefins, catalyzed by Takemoto's catalyst, demonstrates the utility of Michael additions in generating complex molecules with high enantioselectivity. nih.gov Although this study does not directly use this compound, the principles are directly applicable.
| Nucleophile (Michael Donor) | Product Type | Catalyst/Conditions |
| Enolates | 1,5-Dicarbonyl compounds | Base (e.g., DBU) |
| Amines | β-Amino nitro compounds | Often proceeds without catalyst |
| Thiols | β-Thio nitro compounds | Base catalysis |
| Organocuprates (Gilman reagents) | Alkylated nitroalkanes | Stoichiometric reagent |
Conjugate Additions to the Pyrrole (B145914) Ring
While Michael additions to the nitroalkene are predominant, conjugate additions to the pyrrole ring itself are also possible, though less common. The electron-withdrawing nature of the nitroethenyl substituent can activate the pyrrole ring towards attack by certain nucleophiles. However, this reactivity is significantly less pronounced compared to the electrophilicity of the nitroalkene.
The Barton-Zard synthesis of pyrroles provides an example of a 1,4-addition of an isocyanoacetate to a nitroalkene, followed by cyclization to form the pyrrole ring. wikipedia.org While this is a method for pyrrole synthesis rather than a reaction of a pre-formed nitroethenylpyrrole, it illustrates the principle of nucleophilic attack on a system containing a nitroalkene.
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for this compound.
Hetero-Diels-Alder Reactions Involving Nitroethenylpyrroles
Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are heteroatoms, further expand the synthetic utility of this compound. The nitroalkene moiety is a potent heterodienophile.
Research on the reaction of nitrosoalkenes with pyrrole has shown that the reaction can proceed via a hetero-Diels-Alder pathway, leading to the formation of oxazines. frontiersin.org This demonstrates the ability of the pyrrole ring to react as a diene with a heterodienophile. Conversely, the nitroethenyl group in this compound can react as a dienophile with a suitable diene.
Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring
The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. vaia.comonlineorganicchemistrytutor.com The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the nitroethenyl group is electron-withdrawing and would be expected to direct incoming electrophiles to the C4 and C5 positions of the pyrrole ring.
Pyrrole itself preferentially undergoes electrophilic substitution at the C2 position due to the greater stability of the resulting carbocation intermediate. vaia.comonlineorganicchemistrytutor.com However, when the C2 position is occupied, as in this compound, substitution will occur at other available positions. The electron-withdrawing nature of the 2-substituent deactivates the ring towards electrophilic attack, making the reaction conditions for substitution potentially harsher than for unsubstituted pyrrole.
The nitration of pyrrole to form 2-nitropyrrole is a classic example of electrophilic aromatic substitution on the pyrrole ring. vaia.com The introduction of a nitro group deactivates the ring, and further substitution would be directed by this group. Similarly, the nitroethenyl group in this compound will influence the regioselectivity of subsequent electrophilic substitution reactions.
| Electrophilic Reagent | Expected Product(s) |
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-[(E)-2-nitroethenyl]-4-nitro-1H-pyrrole and/or 2-[(E)-2-nitroethenyl]-5-nitro-1H-pyrrole |
| Halogenating agent (e.g., Br₂ in a non-polar solvent) | 4-bromo-2-[(E)-2-nitroethenyl]-1H-pyrrole and/or 5-bromo-2-[(E)-2-nitroethenyl]-1H-pyrrole |
| Acylating agent (e.g., Ac₂O/Lewis acid) | 4-acetyl-2-[(E)-2-nitroethenyl]-1H-pyrrole and/or 5-acetyl-2-[(E)-2-nitroethenyl]-1H-pyrrole |
Reductive and Oxidative Transformations of the Nitroethenyl Moiety
The nitroethenyl group is susceptible to both reduction and oxidation, providing pathways to a variety of functionalized pyrrole derivatives.
Reductive Transformations
The reduction of the nitroethenyl group can proceed in a stepwise manner, yielding different products depending on the reducing agent and reaction conditions. Common reducing agents for nitroalkenes include sodium borohydride (B1222165) (NaBH₄), often in the presence of metal salts, and catalytic hydrogenation. organic-chemistry.orgd-nb.infochemrxiv.org The reduction of the nitro group can lead to the formation of amines or hydroxylamines. wikipedia.org For instance, the use of sodium borohydride, a mild and selective reducing agent, can be employed for the reduction of the nitro group. libretexts.orgmasterorganicchemistry.com The combination of NaBH₄ with copper(II) chloride has been shown to be effective in the reduction of nitrostyrenes to the corresponding phenethylamines in a one-pot synthesis. chemrxiv.org Similarly, NaBH₄ in conjunction with iron(II) chloride can selectively reduce nitroarenes. d-nb.info
Table 1: Reductive Transformations of this compound
| Reagent/Condition | Product | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 2-(2-aminoethyl)-1H-pyrrole or 2-(2-(hydroxylamino)ethyl)-1H-pyrrole | organic-chemistry.orgwikipedia.org |
| NaBH₄ / Copper(II) chloride | 2-(2-aminoethyl)-1H-pyrrole | chemrxiv.org |
Oxidative Transformations
The carbon-carbon double bond of the nitroethenyl moiety is susceptible to oxidative cleavage. Ozonolysis is a powerful method for cleaving alkenes to produce carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, ozonolysis would be expected to cleave the double bond, yielding pyrrole-2-carbaldehyde and a nitro-containing fragment. The reaction proceeds through an unstable ozonide intermediate, which is then typically worked up under reductive or oxidative conditions to give the final carbonyl products. masterorganicchemistry.comlibretexts.orglibretexts.org
Another approach for oxidative cleavage involves the use of photoexcited nitroarenes, which can act as surrogates for ozone. scispace.comnih.gov This method allows for the controlled cleavage of olefins under mild conditions. scispace.comnih.gov
Table 2: Potential Oxidative Transformations of this compound
| Reagent/Condition | Expected Product | Reference |
|---|---|---|
| Ozone (O₃), followed by reductive workup (e.g., DMS) | Pyrrole-2-carbaldehyde | masterorganicchemistry.comlibretexts.orglibretexts.org |
Rearrangement Reactions and Fragmentation Processes
While specific rearrangement reactions of this compound are not extensively documented, the general behavior of related compounds suggests potential pathways. For instance, the McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds in mass spectrometry, and analogous processes could potentially occur under certain conditions. miamioh.edu
The thermal decomposition of nitro compounds often proceeds through complex mechanisms involving the cleavage of the C-N bond and subsequent reactions. researchgate.netaskfilo.com For this compound, thermal stress could potentially lead to the loss of nitrogen dioxide and subsequent polymerization or rearrangement of the vinylpyrrole fragment.
In mass spectrometry, the fragmentation of 2-substituted pyrroles is highly dependent on the nature of the substituent. nih.gov For this compound, initial fragmentation would likely involve the loss of the nitro group (NO₂) or the entire nitroethenyl side chain. The fragmentation pattern provides valuable information for the structural elucidation of such molecules. libretexts.org
Vinylogous Reactivity and Related Transformations
The concept of vinylogy describes the transmission of electronic effects through a conjugated system. In this compound, the nitro group exerts a strong electron-withdrawing effect, which is relayed through the vinyl linker to the pyrrole ring. This makes the β-carbon of the ethenyl group electrophilic and susceptible to nucleophilic attack in a conjugate addition reaction, also known as the Michael addition. wikipedia.orgwikipedia.orglibretexts.org
This vinylogous reactivity is a cornerstone of the chemistry of nitroalkenes, allowing for the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds. mdpi.com A diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions (such as enolates and Gilman reagents), can add to the β-position of the nitroethenyl moiety. wikipedia.orglibretexts.orgmdpi.comnih.govresearchgate.net The resulting adducts are versatile intermediates that can be further transformed. For example, the conjugate addition of an amine would yield a β-amino-nitroalkane derivative of pyrrole.
Table 3: Examples of Vinylogous Reactivity of this compound
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines (e.g., R₂NH) | 2-(1-nitro-2-(dialkylamino)ethyl)-1H-pyrrole | wikipedia.orglibretexts.org |
| Alcohols (e.g., ROH) | 2-(2-alkoxy-1-nitroethyl)-1H-pyrrole | libretexts.org |
| Thiols (e.g., RSH) | 2-(1-nitro-2-(alkylthio)ethyl)-1H-pyrrole | libretexts.org |
| Enolates (Michael Addition) | γ-nitrocarbonyl compounds | wikipedia.org |
Furthermore, the concept of vinylogous nucleophilicity has been demonstrated in reactions where a nucleophile attacks at the γ-position relative to an activating group, though this is less common. nih.gov
Mechanistic Organic Chemistry and Reaction Dynamics
Elucidation of Proposed Reaction Mechanisms
The most direct and common route to 2-[(E)-2-nitroethenyl]-1H-pyrrole involves the condensation reaction between pyrrole-2-carboxaldehyde and nitromethane (B149229). This transformation is a classic example of a Knoevenagel or Henry-type condensation, which is a base-catalyzed carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org The reaction proceeds through a series of well-established steps, initiated by the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde.
The subsequent steps involve the protonation of the resulting alkoxide to form a β-nitro alcohol intermediate, followed by dehydration to yield the final α,β-unsaturated nitroalkene. wikipedia.org The elimination of water is often facilitated by the acidic α-proton of the nitro group and is a key driving force for the reaction, leading to the thermodynamically stable conjugated system. The entire process is a sequence of reversible steps, with the final dehydration step being largely irreversible and driving the equilibrium towards the product. wikipedia.org
The choice of base is crucial in this reaction. While strong bases can be used, milder bases like piperidine (B6355638) or even basic ionic liquids are often employed to avoid polymerization or other side reactions of the aldehyde. nih.gov In some instances, the reaction can be promoted by Lewis acids, which activate the aldehyde towards nucleophilic attack. nih.gov
Role and Characterization of Reaction Intermediates
The reaction pathway for the formation of this compound is characterized by several key intermediates. While direct spectroscopic observation of these transient species for this specific reaction is not widely reported, their existence is inferred from extensive studies of related Knoevenagel and Henry reactions. acs.orgrsc.org
The primary intermediates are:
Nitronate Anion: Formed by the deprotonation of nitromethane, this is the key nucleophile in the reaction. Its resonance stabilization contributes to its formation and reactivity.
Tetrahedral Alkoxide Intermediate: This intermediate results from the nucleophilic attack of the nitronate anion on the carbonyl carbon of pyrrole-2-carboxaldehyde. It is a transient species that is quickly protonated.
β-Nitro Alcohol (Nitroaldol): This is a more stable intermediate that can sometimes be isolated under carefully controlled conditions, typically by using substoichiometric amounts of a weak base and low temperatures to disfavor dehydration. organic-chemistry.org
Enolate/Iminium Intermediates: In piperidine-catalyzed Knoevenagel condensations, the formation of an iminium ion from the reaction of the aldehyde with the secondary amine catalyst is a proposed pathway. acs.org This iminium ion is more electrophilic than the starting aldehyde. The nitromethane can then be deprotonated to an enolate-like species which then attacks the iminium ion.
The characterization of such intermediates often relies on indirect methods, such as trapping experiments or computational modeling to determine their structures and relative energies. For instance, in related systems, intermediates have been investigated using techniques like in situ Raman spectroscopy and powder X-ray diffraction. rsc.org
Stereochemical Control and Configurational Influence (e.g., (E)-configuration)
A significant aspect of the synthesis of this compound is the control of the stereochemistry around the newly formed double bond. The "(E)"-configuration, where the pyrrole (B145914) ring and the nitro group are on opposite sides of the double bond, is generally the thermodynamically more stable and, therefore, the major product. This preference is attributed to minimizing steric repulsion between the bulky pyrrole ring and the nitro group. organic-chemistry.org
The stereochemical outcome can be influenced by the reaction conditions. For the synthesis of nitroalkenes, it has been shown that by carefully selecting the solvent and temperature, it is possible to control the stereochemical outcome, yielding either the (E) or (Z) isomer. organic-chemistry.org The use of molecular sieves has also been reported to play a crucial role in stereochemical control in similar reactions. organic-chemistry.org
The formation of the (E)-isomer is often favored under thermodynamic control, which allows for equilibration to the most stable product. In contrast, kinetic control, which would favor the faster-forming product, might lead to a different stereochemical outcome, although this is less common for this type of condensation. The principles of stereoselectivity and stereospecificity are central to understanding and optimizing the synthesis of the desired (E)-isomer. orientjchem.org
Kinetic and Thermodynamic Aspects of Transformations
Kinetics: The rate of the reaction is dependent on the concentrations of the reactants and the catalyst. The rate-determining step can vary depending on the specific reaction conditions. In some cases, the initial C-C bond formation is the slowest step, while in others, the dehydration of the β-nitro alcohol intermediate can be rate-limiting. orientjchem.org Theoretical studies on similar Knoevenagel condensations have indicated that the formation of the iminium ion can be the rate-determining step. acs.org
Electronic and Steric Effects on Reactivity
The reactivity of the starting materials, pyrrole-2-carboxaldehyde and nitromethane, is significantly influenced by electronic and steric factors.
Electronic Effects:
The pyrrole ring is an electron-rich aromatic system. However, the formyl group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the carbonyl group towards nucleophilic attack.
The nitro group in nitromethane is strongly electron-withdrawing, which increases the acidity of the α-protons, facilitating the formation of the nucleophilic nitronate anion.
In the product, the electron-withdrawing nitro group and the electron-donating pyrrole ring are in conjugation, which stabilizes the molecule.
Steric Effects:
The steric hindrance around the carbonyl group of pyrrole-2-carboxaldehyde is relatively low, allowing for facile nucleophilic attack.
As mentioned earlier, steric interactions between the pyrrole ring and the nitro group in the final product are minimized in the (E)-configuration, making it the preferred isomer.
The choice of catalyst can also have steric implications. Bulky bases may exhibit different catalytic activity compared to smaller ones.
The interplay of these electronic and steric effects is fundamental to understanding the reaction mechanism and for the rational design of synthetic strategies to access this compound and its derivatives.
Theoretical and Computational Chemistry Investigations
Molecular Electrostatic Potential (MEP) Mapping
Further research in the field of computational chemistry may address this specific compound in the future, at which point such an article could be accurately generated.
Reaction Pathway Analysis Through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of 2-[(E)-2-nitroethenyl]-1H-pyrrole, which is typically formed by the condensation of pyrrole-2-carboxaldehyde with a nitroalkane, computational analysis can map out the potential reaction pathways and identify the most energetically favorable route.
A theoretical investigation would likely model the key steps of the reaction, such as the initial nucleophilic attack, the formation of an intermediate, and the subsequent dehydration step. By calculating the transition state energies for each proposed step, a comprehensive energy profile of the reaction can be constructed. This analysis helps in understanding the reaction kinetics and identifying the rate-determining step.
For instance, in related studies of reactions involving pyrroles and nitroalkenes, DFT calculations have been employed to compare different mechanistic possibilities, such as Diels-Alder cycloadditions versus conjugate additions. nih.gov Such studies indicate that the electronic nature of the substituents plays a critical role in determining the reaction outcome. For this compound, the electron-withdrawing nitro group significantly influences the electronic distribution of the molecule, a factor that would be a central focus of any computational pathway analysis.
Table 1: Hypothetical Energy Barriers for a Modeled Reaction Pathway
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 15.2 |
| Intermediate Formation | - | - |
| Dehydration | TS2 | 20.5 |
| Overall | - | 20.5 (Rate-Determining) |
| Note: This table is illustrative and based on typical values for similar organic reactions. Actual values for this compound would require specific DFT calculations. |
Simulation Methodologies for Ligand-Target Interactions in Biological Systems (Non-Clinical Focus)
The potential interactions of this compound with biological macromolecules can be investigated using simulation methodologies like molecular docking and molecular dynamics. These non-clinical studies are crucial for predicting the binding behavior and stability of the compound with various protein targets.
Molecular Docking Studies (e.g., Protein-Ligand Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the exploration of the binding mode and the estimation of the binding affinity. For this compound, docking studies could be performed against a range of protein targets to identify potential biological activities.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function, which typically approximates the binding free energy.
Research on other pyrrole (B145914) derivatives has successfully used molecular docking to predict interactions with targets like protein kinases (e.g., EGFR, CDK2) and receptors involved in cancer. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the nitro group and the pyrrole NH group would be expected to be key participants in hydrogen bonding.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Lys78, Leu132, Asp184 |
| Types of Interactions | Hydrogen Bond (with Asp184), Hydrophobic Interactions (with Lys78, Leu132) |
| Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study. |
Molecular Dynamics Simulations (Focus on binding modes and stability in models)
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the characterization of the dynamic behavior of the complex.
An MD simulation would typically be run for a period of nanoseconds to microseconds. The trajectory from the simulation provides valuable information on the conformational changes in both the ligand and the protein upon binding. Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the calculation of binding free energies to provide a more accurate estimation of binding affinity.
Studies on various ligand-protein complexes have demonstrated the power of MD simulations in refining docking results and providing insights into the dynamic nature of molecular recognition. nih.gov For this compound, MD simulations would be invaluable in confirming the stability of its interaction with a potential biological target and understanding the role of solvent molecules in the binding process.
Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Metric | Average Value | Interpretation |
| RMSD of Complex (Å) | 1.5 ± 0.3 | Stable complex throughout the simulation |
| RMSF of Ligand (Å) | 0.8 ± 0.2 | Low fluctuation, indicating stable binding |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -25.6 ± 2.1 | Favorable binding thermodynamics |
| Note: This table presents hypothetical data representative of a typical MD simulation analysis. |
Advanced Applications in Chemical Research
Contributions to Catalysis
The pyrrole (B145914) framework is not only a key element in medicinal chemistry but also a versatile component in the design of catalysts, both in metal-catalyzed processes and in organocatalysis.
Ligand Design for Metal-Catalyzed Processes
Pyrrole-based pincer ligands have emerged as powerful tools in coordination chemistry and catalysis. These tridentate ligands coordinate to a metal center in a meridional fashion, forming highly stable complexes. nih.gov For example, iron complexes containing a pyrrole-based PNP pincer ligand have been synthesized and characterized as potential precursors for new iron catalysts. nih.gov These complexes have demonstrated the ability to stabilize iron in multiple oxidation states, which is crucial for developing novel catalytic methodologies. acs.org
The versatility of the pyrrole scaffold allows for the synthesis of a variety of pincer ligands with different donor atoms. For instance, pyrrole-based NNN-pincer ligands with pyrazole (B372694) or triazole donor arms have been synthesized and used in metalation reactions with palladium and nickel. youtube.com These complexes are being investigated for their potential in catalyzing reactions such as proton-coupled electron transfer (PCET). youtube.com
Organocatalyst Development
In recent years, organocatalysis has gained significant attention as a sustainable and environmentally friendly alternative to metal-based catalysis. Pyrrole derivatives have been successfully employed as organocatalysts in a variety of organic transformations. For example, urea (B33335) has been used as an organocatalyst in combination with choline (B1196258) chloride for the synthesis of N-substituted pyrroles from 1,4-diones and amines. rsc.org In this system, urea activates the carbonyl compound through hydrogen bonding. rsc.org
Furthermore, chiral dipyrromethanes, which are essentially two pyrrole units linked by a methylene (B1212753) bridge, have been synthesized with high enantioselectivity and are being explored as backbones for new asymmetric catalysts. acs.org These pyrrole-based organocatalysts are of interest for their potential applications in a wide range of chemical rearrangements and polymerizations. acs.org
Role in Materials Science and Supramolecular Chemistry
The unique electronic and structural features of 2-[(E)-2-nitroethenyl]-1H-pyrrole make it a promising candidate for the development of new materials and supramolecular systems. The pyrrole ring provides a hydrogen-bonding donor and a π-electron-rich system, while the nitroethenyl group introduces a strong electron-withdrawing character and a site for specific chemical interactions.
The synthesis of polymers from pyrrole derivatives has been extensively studied, leading to the development of conductive polymers like polypyrrole. While specific research on the polymerization of this compound is not widely documented, its potential as a monomer can be inferred from the reactivity of its constituent parts.
The polymerization of pyrrole monomers typically proceeds through an oxidative process, leading to the formation of a conjugated polymer backbone. The presence of the electron-withdrawing nitro group on the ethenyl substituent at the 2-position of the pyrrole ring would significantly influence the electronic properties of the monomer and, consequently, the resulting polymer. This substitution is expected to lower the electron density of the pyrrole ring, potentially making oxidative polymerization more challenging compared to unsubstituted pyrrole. However, this modification could also lead to polymers with unique electronic and optical properties.
Alternatively, the nitroethenyl group itself can participate in polymerization reactions. For instance, vinyl polymerization of the ethenyl double bond could, in principle, lead to a polymer with pyrrole and nitro groups pendant to the main chain. The strong electron-withdrawing nature of the nitro group would activate the double bond towards anionic polymerization.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Site | Potential Polymer Structure | Key Considerations |
| Oxidative Polymerization | Pyrrole Ring | Conjugated polypyrrole backbone with nitroethenyl side groups | The electron-withdrawing nitro group may hinder oxidation. |
| Anionic Polymerization | Ethenyl Double Bond | Polyvinyl chain with pendant 2-(1H-pyrrolyl) and nitro groups | The acidity of the pyrrole N-H may interfere with anionic initiators. |
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular architectures. The structure of this compound contains functionalities that are highly conducive to forming such assemblies.
The pyrrole N-H group is a classic hydrogen bond donor. The nitro group, with its two oxygen atoms, can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. Furthermore, the extended π-conjugated system, encompassing both the pyrrole ring and the nitroethenyl group, can participate in π-π stacking interactions, further stabilizing the supramolecular structure. The planarity of the molecule would facilitate efficient packing and strong intermolecular interactions.
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Participating Groups | Potential Outcome |
| Hydrogen Bonding | Pyrrole N-H (donor) and Nitro O (acceptor) | Formation of chains, sheets, or networks. |
| π-π Stacking | Pyrrole ring and nitroethenyl π-system | Stabilization of layered or columnar structures. |
| Dipole-Dipole Interactions | Polar nitro group | Ordered alignment of molecules in the solid state. |
Utility as Pivotal Synthetic Intermediates for Complex Molecular Architectures
The reactivity of the nitroethenyl group makes this compound a versatile intermediate in organic synthesis. This functionality can be transformed into a variety of other useful groups, providing a gateway to a wide range of more complex pyrrole-containing molecules.
The carbon-carbon double bond of the nitroethenyl group is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. This makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Following the Michael addition, the nitro group can be further transformed. For example, it can be reduced to an amino group, which can then be used to introduce further complexity, or it can be converted into a carbonyl group via the Nef reaction.
This synthetic versatility allows for the elaboration of the 2-substituent of the pyrrole ring into various functionalized side chains, which is a common strategy in the synthesis of natural products and pharmaceuticals containing the pyrrole motif.
Table 3: Key Synthetic Transformations of the Nitroethenyl Group in this compound
| Reaction Type | Reagents | Product Functional Group |
| Michael Addition | Nucleophiles (e.g., enolates, amines, thiols) | Functionalized alkyl chain at the 2-position |
| Reduction | Reducing agents (e.g., H₂, Pd/C; NaBH₄) | 2-(2-aminoethyl)-1H-pyrrole |
| Nef Reaction | Base, then acidic workup | 2-(formylmethyl)-1H-pyrrole |
| Cycloaddition | Dienes (Diels-Alder reaction) | Complex cyclic structures |
Future Research Directions and Emerging Perspectives
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on environmentally friendly and sustainable practices. For the synthesis of 2-nitroethenylpyrroles and related nitroalkenes, this translates to the development of greener methodologies that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Key areas of innovation include:
Solvent-Free and Aqueous Media Reactions: Research is moving towards conducting reactions in water or under solvent-free conditions to lessen the reliance on volatile organic solvents. researchgate.netresearchgate.net For instance, sustainable methods for the synthesis of N-substituted amides from nitroalkenes in aqueous media have been reported, offering an eco-friendly and atom-efficient approach. researchgate.net Similarly, protocols for the Henry reaction, a key step in forming nitroaldol derivatives, have been developed under solvent-free conditions. researchgate.net
Use of Bio-based and Recyclable Catalysts: The development of catalysts derived from renewable resources or those that can be easily recovered and reused is a major focus. This not only reduces the environmental impact but also improves the economic viability of the synthetic process.
Atom Economy-Oriented Reactions: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. beilstein-journals.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a powerful tool for achieving high atom economy in the synthesis of pyrrole (B145914) derivatives. bohrium.com
Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions presents a solvent-free alternative to traditional solution-phase synthesis. mdpi.com This technique has been successfully applied to the synthesis of various pyrrole derivatives. mdpi.comorganic-chemistry.org
A recent study highlighted a sustainable methodology for the reductive amidation of nitroalkenes in aqueous media, which avoids column chromatography and allows for solvent and reagent recycling. researchgate.net Another approach utilized deep eutectic solvents (DESs), which are biodegradable and derived from natural sources, for the chemoselective reduction of nitroalkenes. beilstein-journals.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of the 2-nitroethenyl group attached to the pyrrole ring offer a rich landscape for exploring novel chemical reactions and transformations. Future research will likely focus on harnessing this reactivity to construct complex molecular architectures and access new chemical space.
Emerging areas of investigation include:
Catalytic Asymmetric Reactions: Developing enantioselective methods for reactions involving the nitroethenyl moiety is crucial for accessing chiral molecules with specific biological activities. Organocatalysis has shown promise in the enantioselective reduction of tetrasubstituted nitroalkenes. nih.gov
Cascade Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot from simple starting materials can significantly improve synthetic efficiency. nih.gov
C-H Activation/Functionalization: Directly functionalizing the C-H bonds of the pyrrole ring or the nitroethenyl group offers a more direct and atom-economical route to substituted derivatives compared to traditional methods that require pre-functionalized substrates.
Photoredox Catalysis: The use of light to drive chemical reactions provides a mild and sustainable alternative to traditional thermal methods and can enable unique transformations.
Recent advancements have demonstrated the synthesis of highly substituted pyrroles through rhodium(I)-catalyzed hydroacylation followed by a dehydrative cyclization. nih.gov Furthermore, multicomponent reactions involving nitroalkenes have been utilized to synthesize diverse pyrrole derivatives. bohrium.com
Advanced Computational Prediction and Rational Design of 2-Nitroethenylpyrroles
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For 2-nitroethenylpyrroles, these methods can accelerate the design and discovery of new derivatives with desired properties.
Future computational efforts will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the structural features of 2-nitroethenylpyrrole derivatives with their biological activity can guide the design of more potent and selective compounds. mdpi.com QSAR studies have been used to predict the antioxidant activities of pyrrole derivatives, identifying key molecular descriptors like bond length and HOMO energy. mdpi.com
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how 2-nitroethenylpyrrole derivatives interact with biological targets at the molecular level, providing insights into their mechanism of action and helping to optimize their binding affinity.
De Novo Design: Using computational algorithms to design novel 2-nitroethenylpyrrole structures with specific desired properties from scratch can open up new avenues for therapeutic intervention.
Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties such as solubility, stability, and bioavailability, aiding in the selection of promising candidates for further development.
For example, the rational design of pyrrole derivatives with specific photophysical properties, such as aggregation-induced phosphorescence, has been achieved for applications in bioimaging. nih.govrepec.orgexlibrisgroup.comresearchgate.net These studies demonstrate the power of computational design in creating molecules with tailored functions. nih.govrepec.orgexlibrisgroup.comresearchgate.net
Interdisciplinary Approaches for Mechanistic Biological Studies (Pre-clinical and in vitro focus)
A comprehensive understanding of the biological effects of 2-[(E)-2-nitroethenyl]-1H-pyrrole requires a collaborative effort that integrates chemistry, biology, and pharmacology. The focus of these preclinical studies is to evaluate the potential efficacy and mechanism of action of these compounds before any consideration for human trials. fda.govbioagilytix.com
Key interdisciplinary approaches include:
In Vitro Assays: These studies, conducted in a controlled laboratory setting outside of a living organism, are fundamental for initial screening. fda.gov They help to determine the compound's effects on specific cells, enzymes, or biological pathways. nih.gov
In Vivo Studies in Animal Models: These studies are essential for understanding how the compound behaves in a whole organism. bioagilytix.com They provide crucial data on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the biochemical and physiological effects).
Toxicology Studies: A critical component of preclinical research is the evaluation of a compound's potential toxicity. bioagilytix.com These studies identify potential adverse effects and help to establish a preliminary safety profile. nih.gov
Mechanism of Action Elucidation: Identifying the specific molecular target or pathway through which a compound exerts its biological effect is a primary goal. This often involves a combination of experimental techniques and computational modeling.
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of novel 2-nitroethenylpyrrole derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) is becoming increasingly important.
This integration allows for:
Rapid Library Synthesis: Automated platforms can quickly synthesize large numbers of diverse 2-nitroethenylpyrrole analogs, enabling a more comprehensive exploration of the chemical space around this scaffold.
High-Throughput Screening (HTS): HTS technologies enable the rapid biological evaluation of large compound libraries against specific targets or in cell-based assays. nih.govyoutube.com This allows for the efficient identification of "hit" compounds with desired biological activity. nih.gov
Data-Driven Optimization: The vast amounts of data generated from HTE can be analyzed using machine learning and artificial intelligence to identify structure-activity relationships and guide the design of subsequent generations of compounds with improved properties. youtube.com
Miniaturization and Cost Reduction: Automated systems often work at a smaller scale, which reduces the consumption of reagents and solvents, leading to lower costs and less waste. youtube.com
The application of HTE has been demonstrated in identifying optimal conditions for chemical reactions, such as selective nitro group hydrogenation. researchgate.net Furthermore, advanced analytical techniques like the Echo® MS System are being developed for high-throughput analysis in drug screening workflows. technologynetworks.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
